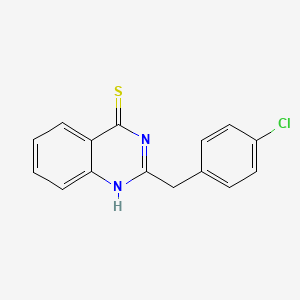

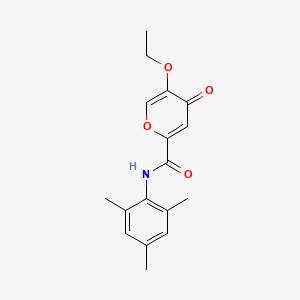

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide is a chemical compound . It is a versatile material used in scientific research. It exhibits perplexing properties, making it suitable for various applications.

Synthesis Analysis

The synthesis of 4H-pyrans, which includes this compound, has been achieved through a mechanochemical multicomponent reaction (MCR) of different aldehydes, malononitrile, and various 1,3-dicarbonyl compounds . This process is catalyzed by an amine-functionalized metal-organic framework (MOF) Cu2(NH2-BDC)2(DABCO) as a heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . The molecular formula is C17H19NO4 .Chemical Reactions Analysis

4H-pyrans, including this compound, have been synthesized following diverse methodologies . In most of these examples, the core is contained in a more complex chromene structure .科学的研究の応用

Cytotoxic Activity

The compound 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide and its derivatives demonstrate potential cytotoxic activity. For instance, Hassan et al. (2015) synthesized various pyrazolo[1,5-a]pyrimidines and related Schiff bases exhibiting cytotoxicity against human cancer cell lines (Hassan et al., 2015). Similarly, another study by Nassar et al. (2015) outlined an efficient method for obtaining pyrazolo[3,4-d]pyrimidine derivatives, which showed significant effects in mouse tumor model cancer cell lines (Nassar et al., 2015).

Synthesis Applications

The compound has been used in various synthesis applications. For example, Jadhav et al. (2018) developed an efficient and eco-friendly procedure for synthesizing related compounds, demonstrating the wide range of functional group tolerance and operation simplicity under metal-free reaction conditions (Jadhav et al., 2018). Kvitu (1990) also contributed to this field by synthesizing 2-Oxo-2H-pyran-5-carboxylate derivatives, highlighting the ease of formylation and cyclization to produce the derivatives (Kvitu, 1990).

Antiallergic Activity

The antiallergic activity of related compounds has been studied. Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, which exhibited antiallergic activity in a reaginic PCA test in rats (Nohara et al., 1985).

Antiviral and Antibacterial Activities

The compound's derivatives have also been studied for their antiviral and antibacterial activities. For instance, Larsen et al. (1999) synthesized Triazenopyrazole derivatives as potential inhibitors of HIV-1, demonstrating the potential of these compounds in antiviral research (Larsen et al., 1999). El-Agrody et al. (2000) synthesized pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives, showing promising antibacterial activities (El-Agrody et al., 2000).

特性

IUPAC Name |

5-ethoxy-4-oxo-N-(2,4,6-trimethylphenyl)pyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-5-21-15-9-22-14(8-13(15)19)17(20)18-16-11(3)6-10(2)7-12(16)4/h6-9H,5H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHLHCCHROBTCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NC2=C(C=C(C=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646698.png)

![1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2646700.png)

![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone;hydrochloride](/img/structure/B2646704.png)

![N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2646706.png)